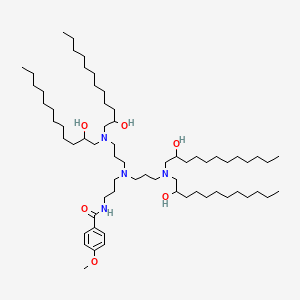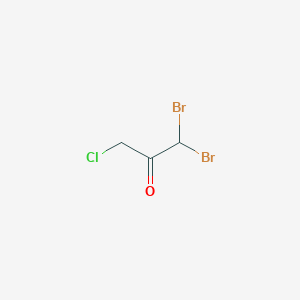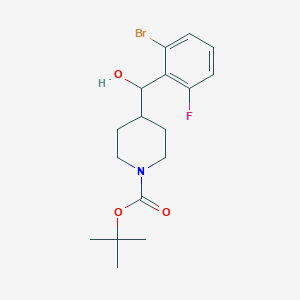
DL-threo-Chloramphenicol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-threo-Chloramphenicol-d5: is a deuterium-labeled derivative of the antibiotic chloramphenicol. It is specifically labeled with five deuterium atoms (d5) and is used as an internal standard in various analytical techniques, such as mass spectrometry, to quantify chloramphenicol or related compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Chloramphenicol-d5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: DL-threo-Chloramphenicol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chloramphenicol derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
DL-threo-Chloramphenicol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify chloramphenicol and related compounds.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chloramphenicol.
Industry: Applied in quality control processes to ensure the accuracy and precision of analytical measurements
Wirkmechanismus
The mechanism of action of DL-threo-Chloramphenicol-d5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties.
Florfenicol: Another chloramphenicol derivative used in veterinary medicine
Uniqueness: DL-threo-Chloramphenicol-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced accuracy and precision in quantifying chloramphenicol and related compounds .
Eigenschaften
Molekularformel |
C11H12Cl2N2O5 |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |
InChI-Schlüssel |
WIIZWVCIJKGZOK-NEKQGQCZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)





![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)

